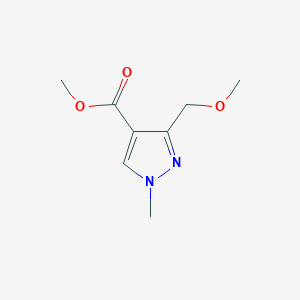

methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxymethyl group, a methyl group, and a carboxylate ester group attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of appropriate pyrazole derivatives with methoxymethyl chloride and methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate has been explored for its potential therapeutic properties:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit significant anticancer effects. For instance, compounds derived from this structure have shown promise in inhibiting mutant BRAF activity in melanoma cell lines, suggesting a pathway for developing targeted cancer therapies .

- Anti-inflammatory Properties : The compound's structural features facilitate interactions with biological targets, making it a candidate for anti-inflammatory drug development. Studies have demonstrated that pyrazole-containing compounds can modulate inflammatory pathways effectively .

Agricultural Applications

The compound also shows potential as an agrochemical:

- Fungicidal Activity : Derivatives of this compound have been evaluated for antifungal properties against various phytopathogenic fungi. Such compounds have demonstrated superior efficacy compared to traditional fungicides like boscalid .

Anticancer Research

A study investigated the synthesis of novel pyrazole derivatives aimed at inhibiting BRAF mutations associated with melanoma. The results indicated that certain derivatives exhibited nanomolar activity against BRAF mutant cell lines, highlighting the therapeutic potential of this compound in oncology .

Agricultural Efficacy

In agricultural research, a series of experiments assessed the antifungal activity of pyrazole derivatives against seven different fungal strains. The findings revealed that specific derivatives showed enhanced antifungal activity compared to existing treatments, indicating their potential as effective fungicides in crop protection strategies .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl and carboxylate groups can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(methoxymethyl)-1H-pyrazole-4-carboxylate: Lacks the additional methyl group on the pyrazole ring.

Ethyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate: Contains an ethyl ester group instead of a methyl ester group.

Methyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate: Has a hydroxymethyl group instead of a methoxymethyl group.

Uniqueness

Methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.

Actividad Biológica

Methyl 3-(methoxymethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 318496-66-1) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O4 and a molecular weight of 186.18 g/mol. The compound features a pyrazole ring, a methoxymethyl group, and a carboxylate functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity through competitive or non-competitive inhibition, affecting metabolic pathways associated with inflammation, cancer progression, and microbial resistance.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays showed that it can inhibit the proliferation of various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells, with IC50 values indicating potent cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 | 7.06 |

| Reference Drug (Doxorubicin) | HEPG2 | 0.5 |

The structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring could enhance cytotoxicity, particularly with electron-donating substituents like methoxy groups .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent. The mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

- Lead Optimization : A study focused on optimizing the pharmacokinetic profile of pyrazole derivatives revealed that introducing a methoxymethyl substituent significantly improved permeability across cellular membranes without compromising potency .

- Combination Therapy : Research indicated that combining this compound with existing chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines .

- Safety Profile : Toxicological assessments have shown minimal adverse effects in animal models, supporting the safety of this compound for further clinical exploration .

Propiedades

IUPAC Name |

methyl 3-(methoxymethyl)-1-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-10-4-6(8(11)13-3)7(9-10)5-12-2/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNNSBPCIZBSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)COC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.